molecular formula C12H24N2O B1418632 N-hexylpiperidine-3-carboxamide CAS No. 1153987-33-7

N-hexylpiperidine-3-carboxamide

Katalognummer: B1418632
CAS-Nummer: 1153987-33-7
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: DMJRQHBYFYECHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hexylpiperidine-3-carboxamide belongs to the piperidine-3-carboxamide class of compounds, which are the subject of active investigation in medicinal chemistry for their potential as therapeutic agents. Although specific biological data for N-hexylpiperidine-3-carboxamide is limited in the public domain, research on closely related analogs provides strong evidence of the scaffold's value. One key area of research for this chemical family is the inhibition of cathepsin K, a major enzyme in bone resorption. Piperidine-3-carboxamide derivatives have been designed and synthesized as potent anti-bone resorption agents, showing promise for the treatment of osteoporosis . In these studies, the nature of the substituents on the carboxamide and piperidine nitrogen is critical for potency and selectivity, suggesting that the hexyl group could be explored for optimizing interactions with hydrophobic enzyme pockets . Simultaneously, piperidine carboxamides have been identified through phenotypic screening as effective antimalarial agents, targeting the Plasmodium falciparum proteasome . These compounds demonstrate potent activity against malaria parasites, including multidrug-resistant strains, with efficacy in animal models and a low propensity for resistance development . The structural features of these inhibitors, particularly the lipophilic side chains, contribute to their species selectivity, inhibiting the parasitic proteasome without affecting the human isoform . The presence of the hexyl chain in N-hexylpiperidine-3-carboxamide indicates its potential application in similar research avenues, particularly where lipophilicity and specific target binding are required. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a probe for investigating new biological targets in areas such as infectious diseases, bone metabolism, and other therapeutic fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-hexylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-9-14-12(15)11-7-6-8-13-10-11/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJRQHBYFYECHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of N-hexylpiperidine-3-carboxamide: A Technical Framework for Pre-Clinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

Compound Identity: N-hexylpiperidine-3-carboxamide CAS Registry: (Analogous to 4138-28-7 for ethyl variant; specific CAS for hexyl variant is often research-grade or custom synthesis).[1] Molecular Formula: C₁₂H₂₄N₂O Exact Mass: 212.1889 Da[1]

Structural Definition

In the context of medicinal chemistry, precise nomenclature is critical. This guide defines the target molecule as a piperidine ring unsubstituted at the nitrogen (secondary amine) , with a carboxamide group at position 3 substituted by an n-hexyl chain.

  • Core Scaffold: Piperidine-3-carboxamide (Nipecotamide derivative).[1][2]

  • Substituent: Hexyl group attached to the amide nitrogen (

    
    ).
    
  • Differentiation: This is distinct from 1-hexylpiperidine-3-carboxamide, where the hexyl group would be attached to the piperidine ring nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    

Why This Matters: The position of the hexyl chain drastically alters basicity (pKa) and blood-brain barrier (BBB) permeability. The


-hexyl variant retains the secondary amine's capacity for hydrogen bonding and protonation at physiological pH.

Physicochemical Characteristics (In Silico & Empirical Projections)

The following data synthesizes quantitative structure-property relationship (QSPR) predictions with empirical trends observed in homologous nipecotamide derivatives (e.g., N-ethylpiperidine-3-carboxamide).

Ionization Constant (pKa)

The piperidine nitrogen is the sole ionizable center within the physiological pH range.

ParameterValue (Est.)Mechanistic Insight
pKa (Base) 9.6 – 9.9 Unsubstituted piperidine has a pKa of ~11.[1]2. The carboxamide group at C3 exerts an electron-withdrawing inductive effect (-I), reducing electron density at the ring nitrogen and lowering the pKa by ~1.5 units.
Physiological State >99% Cationic At blood pH (7.4), the molecule exists almost exclusively as the piperidinium cation (

).
Lipophilicity (LogP vs. LogD)

Lipophilicity is the primary driver for this compound's potential use as a local anesthetic or membrane-interacting agent.

ParameterValueContext
LogP (Neutral) 2.1 ± 0.3 The hexyl chain (+3.[1]0) counteracts the polarity of the amide and amine. A LogP > 2.0 suggests good intrinsic membrane permeability for the uncharged species.
LogD (pH 7.4) -0.5 to 0.1 Because the compound is ionized at pH 7.4, its distribution coefficient (LogD) is significantly lower than LogP. This indicates high aqueous solubility in plasma but potentially rate-limited passive diffusion across the BBB unless active transport or ion-pairing occurs.[1]
Solubility Profile
  • Acidic Media (pH < 8): Highly soluble (>50 mg/mL) due to protonation.

  • Neutral/Basic Media (pH > 10): Solubility decreases drastically as the neutral free base precipitates. The hexyl tail drives aggregation or oiling-out at high concentrations.[1]

Synthetic Route & Purity Validation

To ensure reproducible biological data, the compound must be synthesized with high fidelity. The following protocol avoids the ambiguity of direct alkylation.

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize N-hexylpiperidine-3-carboxamide without alkylating the ring nitrogen.

Reagents:

  • N-Boc-piperidine-3-carboxylic acid (Starting Material)[1]

  • Hexylamine (1.1 eq)

  • HATU or EDC/HOBt (Coupling Agents)

  • DIPEA (Base)

  • TFA/DCM (Deprotection)

Step-by-Step Protocol:

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid in DMF. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 min at 0°C.

  • Coupling: Add hexylamine dropwise. Allow to warm to RT and stir for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of acid.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 1 hour.

  • Free Basing: Evaporate volatiles. Redissolve residue in DCM. Wash with 1M NaOH (Critical step to obtain the free base). Dry and concentrate.

SynthesisWorkflow Start N-Boc-Piperidine-3-COOH Step1 Amide Coupling (Hexylamine + HATU) Start->Step1 Inter Intermediate: N-Boc-N'-hexyl-amide Step1->Inter Yield >85% Step2 Boc Deprotection (TFA/DCM) Inter->Step2 Final Target: N-hexylpiperidine-3-carboxamide Step2->Final Quantitative

Figure 1: Selective synthesis pathway ensuring the hexyl chain is attached exclusively to the amide nitrogen via Boc-protection strategy.

Experimental Characterization Protocols

Do not rely solely on calculated values. The following protocols are designed to generate the "Gold Standard" physicochemical data required for IND (Investigational New Drug) applications.

Potentiometric Determination of pKa

Method: Potentiometric Titration (GLP Standard). Rationale: UV-metric titration is unsuitable because the piperidine ring lacks a strong chromophore that shifts significantly upon ionization.[1]

  • Preparation: Dissolve 5 mg of pure compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Procedure: Acidify initially with HCl to pH 2.0. Titrate upwards to pH 12.0 under

    
     atmosphere.
    
  • Analysis: Plot pH vs. Volume. The inflection point (half-equivalence point) corresponds to the pKa.

    • Validation: The Bjerrum plot should show a single ionization event.

LogD Measurement via Shake-Flask Method

Method: OECD Guideline 107 (Partition Coefficient). Rationale: HPLC-based estimates are often inaccurate for cationic amines due to silanol interactions.[1]

  • Phases: 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Dissolve compound in the buffer phase (concentration

    
    ). Add Octanol.
    
  • Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in the aqueous phase (

    
    ) using LC-MS/MS (MRM mode).
    
  • Calculation:

    
    
    

Biological Implications (ADME)

Understanding the physicochemical state allows us to predict the ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

ADME_Logic cluster_barrier Biological Barriers Compound N-hexylpiperidine-3-carboxamide (pH 7.4) State 99% Cationic Species Compound->State GI GI Tract Absorption (pH 6-7) State->GI Moderate Permeability BBB Blood-Brain Barrier State->BBB Low Passive Diffusion Mechanism Mechanism: Ion Trapping / Active Transport? BBB->Mechanism Requires Lipophilic Neutral Fraction

Figure 2: Impact of ionization state on biological barrier permeation.[1]

  • Oral Bioavailability: Likely moderate. While the cationic charge limits passive diffusion, the hexyl chain provides sufficient lipophilicity to facilitate interaction with intestinal transporters or paracellular pathways.

  • BBB Penetration: Predicted to be low for the cation. However, the small fraction of neutral species (LogP ~2.1) may cross, and "ion trapping" could occur in acidic intracellular compartments (lysosomes).

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, Paris. Link

  • PubChem. Compound Summary: N-ethylpiperidine-3-carboxamide (Analogous Structure).[1] National Library of Medicine.[3] Link

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard text for pKa methodology).
  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for fragment-based LogP calculation).

Sources

A Senior Application Scientist's Guide to the Therapeutic Potential of N-Substituted Piperidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active agents. Its inherent conformational flexibility, coupled with the synthetic tractability of its three primary diversification points—the piperidine nitrogen (N1), the C3-carboxamide nitrogen, and the C3-chiral center—makes it an ideal framework for generating focused compound libraries against various therapeutic targets. This technical guide provides an in-depth analysis of N-substituted piperidine-3-carboxamide derivatives, exploring their synthesis, mechanisms of action, and significant therapeutic potential. We will delve into specific, field-proven examples, including their roles as potent Cathepsin K inhibitors for osteoporosis and as inducers of senescence in melanoma, providing a causal link between structural modifications and biological outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

The Piperidine-3-Carboxamide Scaffold: A Cornerstone in Drug Design

The piperidine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce a basic nitrogen center, improve pharmacokinetic properties, and orient substituents in a defined three-dimensional space. When functionalized at the 3-position with a carboxamide group, the resulting scaffold becomes a versatile building block for probing complex biological targets.[1] The N-H and C=O groups of the carboxamide provide critical hydrogen bond donor and acceptor capabilities, while the piperidine nitrogen serves as a key handle for modulating physicochemical properties such as solubility, lipophilicity, and target engagement.

A critical aspect of this scaffold is the strategic role of the N1 substituent. The choice of group at this position directly influences the molecule's overall profile. For instance, an N-hexyl substitution would significantly increase lipophilicity, potentially enhancing membrane permeability or promoting interactions with hydrophobic pockets within a target protein. This guide will explore the rationale and impact of such modifications.

General Synthetic Strategy: A Validated Pathway

The synthesis of N-substituted piperidine-3-carboxamide derivatives is typically achieved through a robust and scalable amide coupling reaction. The general workflow provides a self-validating system where the purity and identity of intermediates and the final product can be rigorously confirmed at each stage using standard analytical techniques (NMR, LC-MS, IR).

Core Synthesis Workflow Diagram

G cluster_0 Step 1: N-Protection & Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & N-Alkylation Start Ethyl Nipecotate (Piperidine-3-carboxylate) Boc_Protect N-Boc Protection (Boc)2O, Solvent Start->Boc_Protect Protection of Piperidine N Hydrolysis Ester Hydrolysis LiOH or NaOH, THF/H2O Boc_Protect->Hydrolysis Activation for Coupling Acid 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling EDCI, HOBt or DMAP, DCM Acid->Coupling Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling Boc_Product N-Boc-Piperidine-3-Carboxamide Derivative Coupling->Boc_Product Deprotection Boc Deprotection TFA or HCl in Dioxane Boc_Product->Deprotection Intermediate Piperidine-3-Carboxamide (Secondary Amine) Deprotection->Intermediate Alkylation N-Alkylation e.g., 1-Bromohexane, Base Intermediate->Alkylation Final_Product N-Hexyl-Piperidine-3-Carboxamide Derivative Alkylation->Final_Product

Caption: General synthetic workflow for N-alkylated piperidine-3-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of a generic N-substituted piperidine-3-carboxamide, which can be adapted by selecting the appropriate amine and alkylating agent.

Part A: Synthesis of (1-(tert-butoxycarbonyl)piperidine-3-carbonyl)amine

  • Dissolution: To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (1.2 eq).[2]

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-Boc protected intermediate.

Part B: N-Hexylation

  • Deprotection: Dissolve the purified N-Boc intermediate from Part A in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Neutralization: Concentrate the reaction mixture in vacuo, re-dissolve in DCM, and neutralize with a saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Alkylation: Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the resulting secondary amine intermediate in a polar aprotic solvent like Acetonitrile. Add K₂CO₃ (3.0 eq) and 1-bromohexane (1.5 eq).

  • Reaction: Heat the mixture to 60-80°C and stir overnight.

  • Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the crude product via flash chromatography to yield the final N-hexylpiperidine-3-carboxamide derivative.

Therapeutic Area 1: Osteoporosis - Inhibition of Cathepsin K

Osteoporosis is a metabolic bone disease characterized by excessive bone degradation by osteoclasts. Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts, is a primary enzyme responsible for this degradation and represents a key therapeutic target.

Mechanism of Action: Blocking Collagenolysis

Piperidine-3-carboxamide derivatives have been identified as potent and selective inhibitors of CatK.[2] The mechanism involves the formation of specific interactions within the active site of the enzyme, preventing it from cleaving Type I collagen, the main organic component of the bone matrix.

Molecular docking studies reveal that these inhibitors occupy the S1, S2, and S3 active pockets of CatK.[2] The piperidine ring often orients towards the S2 pocket, while substitutions on the carboxamide and the piperidine nitrogen can extend into the S1 and S3 pockets, respectively, enhancing binding affinity and selectivity. The N-hexyl group, for example, would be rationally designed to interact with a hydrophobic S3 sub-pocket, displacing water molecules and increasing binding entropy.

Signaling Pathway Diagram

G cluster_0 Osteoclast Activity cluster_1 Therapeutic Intervention RANKL RANKL Signal Osteoclast Osteoclast Differentiation & Activation RANKL->Osteoclast CatK Cathepsin K Expression & Secretion Osteoclast->CatK Resorption Bone Resorption (Degradation) CatK->Resorption Bone Bone Matrix (Collagen) Bone->Resorption Inhibitor N-Hexylpiperidine- 3-carboxamide Derivative Block Inhibition Inhibitor->Block Block->CatK

Caption: Inhibition of the Cathepsin K pathway in osteoclasts by a derivative.

In Vitro Protocol: Cathepsin K Inhibition Assay
  • Reagents: Human recombinant CatK, Z-LR-AMC (fluorogenic substrate), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA).

  • Compound Preparation: Prepare a 10 mM stock of the test compound (e.g., N-hexylpiperidine-3-carboxamide derivative) in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the CatK enzyme solution.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Add 25 µL of the Z-LR-AMC substrate to each well to start the reaction.

  • Measurement: Immediately read the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a DMSO control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Compound IDTargetIC₅₀ (µM)Reference
H-9 Cathepsin K0.08[2]
MIV-711 Cathepsin K(Clinical Candidate)[2]

Therapeutic Area 2: Melanoma - Induction of Cellular Senescence

Targeting cancer cells by inducing senescence, a state of irreversible cell cycle arrest, is an emerging and powerful anti-cancer strategy.[3] N-arylpiperidine-3-carboxamide derivatives have been identified through high-content screening as potent inducers of a senescence-like phenotype in human melanoma cells.[4][5]

Mechanism of Action: Triggering Cell Cycle Arrest

While the precise molecular target is often the subject of ongoing investigation, the phenotypic outcome is clear. These compounds trigger signaling pathways that lead to cell cycle arrest, typically involving the upregulation of cyclin-dependent kinase inhibitors like p21 and p16. Senescent cells are characterized by distinct morphological changes, such as becoming enlarged and flattened, and expressing senescence-associated β-galactosidase (SA-β-gal).[3]

The structure-activity relationship (SAR) in this class is well-defined:

  • Piperidine Ring is Essential: Replacing the piperidine with smaller rings like pyrrolidine or azetidine dramatically reduces activity.[6]

  • Stereochemistry is Critical: The S-isomer of lead compounds has shown significantly greater potency than the R-isomer.[6]

  • N-Aryl Group: The nature of the aromatic substitution on the piperidine nitrogen is a key determinant of potency.[3]

Data Summary: Anti-Melanoma Activity
Compound IDKey Structural FeaturesAntiproliferative IC₅₀ (µM)Senescence EC₅₀ (µM)Cell LineReference
Hit 1 N-arylpiperidine-3-carboxamide0.881.24A375[3]
Compound 54 S-isomer, Pyridine ring, Pyrrole substitution0.030.04A375[3]
In Vitro Protocol: High-Content Imaging for Senescence
  • Cell Culture: Plate human melanoma A375 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of the N-arylpiperidine-3-carboxamide derivative for 72 hours. Include a vehicle (DMSO) control and a positive control (e.g., Doxorubicin).

  • Staining: After treatment, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with Hoechst 33342 (for nuclei) and a cytoplasmic stain (e.g., CellMask Green).

  • Imaging: Acquire images using a high-content imaging system (e.g., Opera Phenix). Capture multiple fields per well in both the blue (Hoechst) and green (CellMask) channels.

  • Image Analysis: Use automated image analysis software to quantify cellular and nuclear morphology. Key parameters to measure include:

    • Cell Area (senescent cells are larger)

    • Nuclear Area

    • Cell Roundness (senescent cells are less round)

    • Cell Count (for proliferation)

  • Quantification: Define a multiparametric "senescence score" based on these morphological features. Calculate the EC₅₀ as the concentration of compound that induces senescence in 50% of the cell population.[3]

Future Perspectives & Translational Challenges

The N-substituted piperidine-3-carboxamide scaffold is a highly promising starting point for drug discovery. The compelling preclinical data in osteoporosis and melanoma highlight its versatility. The primary translational challenge lies in optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds.[7] For instance, while an N-hexyl group may enhance potency through hydrophobic interactions, it could also increase metabolic liability or reduce aqueous solubility.

Future work should focus on:

  • Target Deconvolution: Identifying the specific protein targets for senescence-inducing compounds.

  • Pharmacokinetic Profiling: Evaluating the in vivo stability, bioavailability, and clearance of potent leads.

  • In Vivo Efficacy: Testing optimized compounds in relevant animal models of osteoporosis and melanoma to validate the in vitro findings.

By integrating rational design, robust synthetic chemistry, and sophisticated biological evaluation, the full therapeutic potential of N-hexylpiperidine-3-carboxamide derivatives and their analogues can be realized.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Available at: [Link]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Publications. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. (n.d.). International Journal of Biology and Chemistry. Available at: [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. Available at: [Link]

Sources

The Privileged Scaffold: A Technical Guide to N-Substituted Piperidine-3-Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-3-carboxamide (nipecotamide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike flat aromatic scaffolds, the piperidine ring offers defined three-dimensional vectors (chair conformation) and a critical chiral center at C3.

This guide analyzes the structural utility of


-substituted piperidine-3-carboxamides, detailing their application in modulating GABA transporters (GAT), TRPV1 channels, and 11

-HSD1 enzymes. It provides a self-validating synthetic protocol for library generation and examines the causal structure-activity relationships (SAR) driving their efficacy.

Part 1: Structural Significance & Pharmacophore Analysis

The Stereochemical Vector

The core utility of the piperidine-3-carboxamide lies in its non-planar topology.

  • Chirality: The C3 position is a chiral center. Biological activity is often enantiospecific. For instance, in GABA uptake inhibition, the

    
    -enantiomer of nipecotic acid derivatives typically exhibits superior potency compared to the 
    
    
    
    -enantiomer.
  • Conformational Flexibility: The piperidine ring exists predominantly in a chair conformation. Substituents at the nitrogen (

    
    ) and the carboxamide (
    
    
    
    ) can adopt axial or equatorial orientations, allowing the molecule to probe deep hydrophobic pockets or project solubilizing groups into solvent-exposed regions.
The "Dual-Vector" Advantage

This scaffold allows independent optimization of two distinct vectors:

  • The Amide Vector (

    
    ):  Modulates H-bond donor/acceptor properties and steric fit within the binding site (e.g., the "neck" region of TRPV1 antagonists).
    
  • The Basic Nitrogen Vector (

    
    ):  Critical for pharmacokinetic properties (solubility, pKa) and often serves as the attachment point for lipophilic "anchor" groups required for potency (e.g., the diaryl-alkenyl tails in GAT1 inhibitors).
    

Part 2: Synthetic Methodologies & Protocols[1]

To maximize chemical space exploration, a modular synthetic strategy is required. The most robust approach involves the parallel synthesis of amide libraries using


-protected nipecotic acid, preventing self-polymerization and allowing late-stage diversification of the ring nitrogen.
Experimental Protocol: Parallel Synthesis of Carboxamide Libraries

Objective: Synthesis of a diverse library of


-substituted piperidine-3-carboxamides.
Phase A: Amide Coupling (The Variable Head Group)

Causality: We employ HATU over EDC/HOBt for this step to minimize racemization at the sensitive C3 chiral center during activation.

  • Reagents:

    
    - or 
    
    
    
    -
    
    
    -Boc-nipecotic acid (1.0 equiv), Primary/Secondary Amine (
    
    
    , 1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF (anhydrous).
  • Procedure:

    • Dissolve

      
      -Boc-nipecotic acid in DMF (0.1 M concentration).
      
    • Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

    • Add HATU. The solution should turn slightly yellow (formation of the active ester). Stir for 15 minutes at room temperature.

    • Add the amine (

      
      ).
      
    • Validation: Monitor by LC-MS. Conversion should reach >95% within 2-4 hours.

    • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate.
Phase B: Deprotection & Ring Nitrogen Functionalization

Causality: TFA is used for clean Boc removal. The subsequent alkylation/reductive amination introduces the "tail" responsible for potency in targets like GAT1 or 11


-HSD1.
  • Deprotection: Treat the intermediate with 20% TFA in DCM (v/v) for 1 hour. Evaporate volatiles to yield the TFA salt.

  • N-Alkylation (Option 1):

    • React the piperidine salt with an alkyl halide (

      
      ) and K
      
      
      
      CO
      
      
      in MeCN at 60°C.
  • Reductive Amination (Option 2):

    • React the piperidine salt with an aldehyde (

      
      ) and NaBH(OAc)
      
      
      
      in DCE.
    • Self-Validating Step: Check pH. The reaction requires slightly acidic conditions (pH 5-6) for imine formation; the TFA salt usually provides this, but DIPEA may be needed if the reaction stalls.

Synthetic Workflow Visualization

SynthesisWorkflow Start N-Boc-Nipecotic Acid (Chiral Starting Material) Activation Activation (HATU/DIPEA) Start->Activation Activate COOH Coupling Amide Coupling (+ R-NH2) Activation->Coupling Form Active Ester Intermediate N-Boc-Carboxamide Coupling->Intermediate C-N Bond Formation Deprotection Boc Removal (TFA/DCM) Intermediate->Deprotection Acidic Cleavage Scaffold Piperidine-3-Carboxamide (Free Amine) Deprotection->Scaffold Generate Nucleophile Div_Alk Diversification A: Alkylation (R'-X) Scaffold->Div_Alk Path A Div_RedAm Diversification B: Reductive Amination Scaffold->Div_RedAm Path B Final Final N-Substituted Piperidine-3-Carboxamide Div_Alk->Final Div_RedAm->Final

Figure 1: Modular synthetic workflow for generating N-substituted piperidine-3-carboxamide libraries, highlighting the divergence point for N-ring functionalization.

Part 3: Therapeutic Applications & SAR

The versatility of this scaffold is demonstrated by its success across distinct therapeutic classes. The table below summarizes key SAR requirements.

Comparative SAR Table
Therapeutic TargetPrimary IndicationKey Pharmacophore FeaturesRepresentative Mechanism
GABA Transporter (GAT1) Epilepsy, AnxietyN-Ring: Lipophilic spacer (4-carbon) + Diaryl tail.C3-Amide: Often carboxylic acid or bioisostere, but amide derivatives explored for permeability.Blocks reuptake of GABA, increasing synaptic concentration (Tiagabine-like).
TRPV1 Channel Chronic PainN-Ring: Urea or aryl moiety.C3-Amide: Acts as the "neck" connecting the polar head to the lipophilic tail.Antagonist; blocks pore opening or desensitizes channel to capsaicin/heat.
11

-HSD1
Diabetes (T2DM)N-Ring: Sulfonamide or urea.C3-Amide: Bulky lipophilic amide (e.g., adamantyl) to fill the enzyme's hydrophobic pocket.Inhibits conversion of cortisone to cortisol in liver/adipose tissue.
Cathepsin K OsteoporosisC3-Amide: Specific H-bond interactions with active site residues.N-Ring: Substituents modulate selectivity over other Cathepsins.Inhibits bone resorption by osteoclasts.
Deep Dive: TRPV1 Antagonists

In the context of pain management, the piperidine-3-carboxamide serves as a rigid linker. Research indicates that the "neck" region (the amide bond) is critical for orienting the lipophilic "tail" into the vanilloid binding pocket. Unlike flexible alkyl chains, the piperidine ring restricts the conformational entropy, potentially improving binding affinity (


) by reducing the entropic penalty upon binding.
Deep Dive: 11 -HSD1 Inhibitors

For metabolic disorders, the strategy shifts.[1] The piperidine nitrogen is often derivatized with a sulfonyl or urea group to interact with the solvent-exposed region of the enzyme, while the C3-carboxamide projects a bulky hydrophobic group (like a fluorophenyl or adamantyl group) into the catalytic site, directly competing with the steroid substrate.

Mechanistic Pathway Visualization

SAR_Logic Core Piperidine-3-Carboxamide Scaffold Mod_GAT N-Ring: 4-C Spacer + Diaryl C3: Acid/Bioisostere Core->Mod_GAT Derivatization Mod_TRPV N-Ring: Aryl/Urea C3: 'Neck' Linker Core->Mod_TRPV Derivatization Mod_HSD N-Ring: Sulfonamide C3: Bulky Hydrophobe Core->Mod_HSD Derivatization GAT1 Target: GAT1 (Epilepsy) TRPV1 Target: TRPV1 (Pain) HSD1 Target: 11β-HSD1 (Diabetes) Mod_GAT->GAT1 High Affinity Mod_TRPV->TRPV1 Antagonism Mod_HSD->HSD1 Inhibition

Figure 2: Divergent SAR pathways illustrating how the core scaffold is modified to address distinct biological targets.

References

  • Discovery of Piperidine Carboxamide TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters. (2008). A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1.[2]

  • Piperidine Amides as 11beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry. (2009). Identification of piperidine amide inhibitors via modifications of HTS hit compounds for metabolic syndrome.

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives... as Inhibitors of Murine GABA Transporter. ChemMedChem. (2019). Detailed SAR on nipecotic acid derivatives with allenyl spacers for GAT1 inhibition.

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. (2024).[3] Recent application of the scaffold in bone metabolic disease.

  • Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. (1995). Investigation of steric factors and hydrophobic character in nipecotamides.

  • Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem. (2025). Protocols for amidation and thionation of nipecotic acid derivatives.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Hexylpiperidine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for


-hexylpiperidine-3-carboxamide , a structural motif frequently utilized in medicinal chemistry as a scaffold for GABA uptake inhibitors and peptidomimetics.

While direct amidation of piperidine-3-carboxylic acid (nipecotic acid) is theoretically possible, it is fraught with chemoselectivity issues due to the competing nucleophilicity of the secondary amine. To ensure high purity and reproducibility, this guide employs a Protection-Coupling-Deprotection (PCD) strategy. This modular approach guarantees that the amide bond is formed exclusively at the exocyclic carbonyl, preventing polymerization or self-coupling.

Retrosynthetic Strategy & Logic

The synthesis is designed around the Boc (tert-butyloxycarbonyl) protecting group.[1] This choice is dictated by its stability towards basic coupling conditions and facile removal under acidic conditions, which preserves the integrity of the newly formed amide bond.

Strategic Pathway Visualization

The following diagram outlines the logical flow from the commercially available nipecotic acid to the target molecule.

Retrosynthesis Target TARGET N-Hexylpiperidine-3-carboxamide Inter2 INTERMEDIATE 2 N-Boc-N-hexylpiperidine-3-carboxamide Target->Inter2 Deprotection (TFA) Inter1 INTERMEDIATE 1 N-Boc-nipecotic acid Inter2->Inter1 Amide Coupling (EDC/HOBt) Reagent1 REAGENT Hexan-1-amine Inter2->Reagent1 + Amine SM1 STARTING MATERIAL Nipecotic Acid Inter1->SM1 Boc Protection (Boc2O)

Figure 1: Retrosynthetic analysis utilizing a Boc-protection strategy to ensure chemoselectivity.

Detailed Experimental Protocols

Phase 1: Chemoselective Nitrogen Protection

Objective: Mask the secondary amine of nipecotic acid to prevent interference during amide coupling.

  • Rationale: Nipecotic acid is a zwitterion. The reaction requires a basic environment to solubilize the amino acid and make the nitrogen nucleophilic, but the pH must be controlled to prevent hydrolysis of the

    
     reagent.
    

Reagents & Stoichiometry:

Reagent Equiv. Role
Nipecotic Acid 1.0 Substrate

| Di-tert-butyl dicarbonate (


) | 1.1 | Protecting Group Source |
| NaOH (1M aq) | 2.5 | Base (Solubilizer) |
| 1,4-Dioxane | - | Co-solvent |

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Nipecotic Acid (10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1M NaOH (25 mL).

  • Addition: Cool the solution to 0°C. Add

    
     (11 mmol) dropwise (dissolved in 5 mL dioxane if solid).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (Critical):

    • Concentrate in vacuo to remove dioxane (volume reduction ~50%).

    • Wash the aqueous residue with diethyl ether (

      
       mL) to remove unreacted 
      
      
      
      and byproducts. Discard organic layer.
    • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product,

      
      -Boc-nipecotic acid, will precipitate or form an oil.
      
    • Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate.
      
  • Yield Expectation: >90% as a white solid/viscous oil.

Phase 2: Amide Coupling (The Critical Step)

Objective: Couple


-Boc-nipecotic acid with hexan-1-amine.
  • Rationale: We utilize EDC

    
    HCl  (water-soluble carbodiimide) and HOBt  (additive).[2] This combination suppresses racemization (though less critical here as nipecotic acid is achiral unless resolved) and, crucially, allows for a purification-free workup by washing away urea byproducts.
    

Reagents & Stoichiometry:

Reagent Equiv. Role

|


-Boc-Nipecotic Acid | 1.0 | Carboxylic Acid |
| Hexan-1-amine | 1.1 | Amine Nucleophile |
| EDC

HCl | 1.2 | Coupling Agent | | HOBt (anhydrous) | 1.2 | Additive (suppress side reactions) | | DIPEA | 2.0 | Base (maintain basic pH for coupling) | | DCM (Dichloromethane) | - | Solvent (0.1 M conc.) |

Protocol:

  • Activation: Charge a flask with

    
    -Boc-Nipecotic Acid (1.0 equiv), HOBt (1.2 equiv), and dry DCM under inert atmosphere (
    
    
    
    ).
  • Cooling: Cool to 0°C. Add EDC

    
    HCl (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to form the active ester.
    
  • Coupling: Add Hexan-1-amine (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 4–16 hours. Monitor by TLC (frequently 50% EtOAc/Hexane) or LCMS.

Self-Validating Purification Logic

The following workflow allows you to obtain high-purity material without column chromatography in most cases.

WorkupLogic Reaction Crude Reaction Mixture (DCM) Wash1 Wash 1: 1M HCl (Removes unreacted Amine & DIPEA) Reaction->Wash1 Organic Layer Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Acid & HOBt) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine/Water (Removes EDC-urea byproduct) Wash2->Wash3 Organic Layer Dry Dry (Na2SO4) & Concentrate Wash3->Dry Product Pure Intermediate (N-Boc-N-hexylpiperidine-3-carboxamide) Dry->Product

Figure 2: Aqueous workup strategy relying on pH manipulation to scavenge impurities.

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to release the final secondary amine.

Protocol:

  • Reaction: Dissolve the intermediate from Phase 2 in DCM (Volume A). Add an equal volume of Trifluoroacetic Acid (TFA) (Volume A).

    • Note: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and isobutylene generation will occur.
      
  • Timing: Stir at RT for 1–2 hours.

  • Workup (Salt Form): Evaporate volatiles under reduced pressure. Co-evaporate with toluene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or diethyl ether to remove trapped TFA. The residue is the TFA salt  of the target.
    
  • Free Base Conversion (Optional but Recommended):

    • Dissolve the TFA salt in DCM.

    • Wash with saturated aqueous

      
      .[3]
      
    • Dry organic layer (

      
      ) and concentrate.
      

Analytical Specifications (QC)

To validate the synthesis, the following data signatures should be observed:

  • Physical State: Pale yellow oil or low-melting solid.

  • MS (ESI):

    
     Da (Calculated for 
    
    
    
    ).
  • 1H NMR (Diagnostic Signals):

    • 
       0.88 (t, 3H, terminal methyl of hexyl).
      
    • 
       1.2–1.5 (m, methylene envelope of hexyl chain).
      
    • 
       3.1–3.3 (m, 2H, 
      
      
      
      -methylene of hexyl amide).
    • Key Shift: Disappearance of the singlet at

      
       1.45 (Boc group) confirms deprotection.
      

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[1][4] International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.

  • BenchChem. (2025).[5] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[2]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of N-Hexylpiperidine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development of a robust HPLC method for the analysis of N-hexylpiperidine-3-carboxamide , a secondary amine building block often used in pharmaceutical synthesis.[1][2][3]

The analysis of this compound presents two distinct challenges:

  • Strong Basicity: The piperidine ring nitrogen (pKa ~11.[1][3][4]0) is prone to severe silanol interactions on standard silica columns, leading to peak tailing.[3]

  • Poor UV Chromophore: The molecule lacks an aromatic system, relying solely on the weak amide absorption band (

    
    ) at 205–215 nm.[3]
    

This guide provides a "Gold Standard" High-pH Reversed-Phase protocol designed to suppress ionization, maximize retention, and ensure symmetrical peak shape.[1][2][3] An alternative Low-pH method is provided for labs restricted to standard silica columns.[1][3]

Physicochemical Profiling & Strategy

Before method development, we must understand the analyte's behavior in solution.[2][3]

PropertyValue (Predicted)Chromatographic Implication
Structure Piperidine ring w/ hexyl-amide side chainSecondary amine (basic) + Lipophilic tail.[1][2]
pKa (Base) ~11.0 (Piperidine Nitrogen)At pH < 9, analyte is protonated (

).[3] At pH > 11, it is neutral (

).[3]
logP ~2.1 – 2.5Moderately lipophilic due to the hexyl chain; good retention on C18.[3]
UV Max ~200–210 nmRequires UV-transparent buffers (Phosphate/Bicarbonate) and HPLC-grade acetonitrile.[1][2]
The "High pH" Strategy

For basic amines like piperidine, running at pH 10–11 is superior to acidic conditions.[2][3]

  • Mechanism: At high pH, the amine is deprotonated (neutral).[2][3] This eliminates cation-exchange interactions with residual silanols on the column surface, resulting in sharp, symmetrical peaks.[1][2][3]

  • Loading: Neutral bases have significantly higher mass loading capacity than their cationic forms.[1][3]

Method Development Workflow

The following diagram illustrates the decision matrix used to select the final protocol.

MethodDevelopment Start Analyte: N-Hexylpiperidine-3-carboxamide CheckUV Chromophore Check (Only Amide @ 210nm) Start->CheckUV CheckpKa Basicity Check (pKa ~11) Start->CheckpKa Decision Column pH Stability? CheckpKa->Decision HighPH High pH Method (Recommended) Hybrid C18 (pH 1-12) 10mM NH4HCO3 (pH 10) Decision->HighPH Yes (Hybrid) LowPH Low pH Method (Alternative) Standard C18 0.1% TFA (Ion Pairing) Decision->LowPH No (Silica) Detect Detection: UV 210 nm HighPH->Detect LowPH->Detect

Figure 1: Decision tree for method selection based on analyte basicity and column technology.

Experimental Protocols

Protocol A: The "Gold Standard" (High pH)

Recommended for purity analysis and assay.[2][3]

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or Phenomenex Gemini NX-C18).[1][2][3]

    • Why: These columns utilize hybrid organic-inorganic particles stable up to pH 12.[1][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[1][3][5]

  • Column Temp: 40°C (Improves mass transfer for viscous bases).[3]

  • Detection: UV at 210 nm .[1][3]

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Comments
0.0 10 Initial equilibration
10.0 90 Elution of N-hexylpiperidine-3-carboxamide
12.0 90 Wash lipophilic impurities
12.1 10 Return to initial

| 17.0 | 10 | Re-equilibration |[1][2]

Protocol B: The "Robust Alternative" (Low pH)

Use only if High-pH columns are unavailable.[1][2]

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm.[2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3][6]

    • Why: TFA acts as an ion-pairing agent, masking silanols and improving the peak shape of the protonated amine (

      
      ).[2][3]
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][3]

  • Detection: UV at 210 nm.[1][3]

  • Note: TFA absorbs at 210 nm.[1][3] Expect a baseline drift.[1][3] Ensure reference wavelength is OFF.[1][3]

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is reliable, the following validation parameters must be assessed.

System Suitability

Perform 6 replicate injections of the Standard Solution (100 µg/mL).[3]

  • RSD of Peak Area:

    
    [1][2]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for this basic analyte).[3]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[3]
Linearity & Range

Due to the weak chromophore, the linear range is narrower than aromatic compounds.[2][3]

  • Range: 10 µg/mL to 500 µg/mL.

  • Acceptance:

    
    .[1][3][7]
    
Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): Approx. 1–2 µg/mL (Method dependent).[3]

  • LOQ (S/N = 10): Approx. 5 µg/mL.[3]

  • Note: If higher sensitivity is required (e.g., impurity profiling < 0.1%), derivatization with FMOC-Cl or Benzoyl Chloride is required to add a UV chromophore.[1][2][3]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Broad/Tailing Peak Silanol interaction (Secondary interaction).[1][2]Switch to Protocol A (High pH). If using Protocol B, increase TFA to 0.15% or add 10mM Triethylamine (TEA) as a silanol blocker.[3]
No Peak Detected Detection wavelength too high.Ensure UV is set to 210 nm . Check if sample concentration is sufficient (>50 µg/mL).
Baseline Drift UV absorbance of mobile phase.[3]Use "Gradient Grade" Acetonitrile.[1][3] In Protocol B, ensure TFA concentration is identical in both A and B.
Retention Shift pH instability.Piperidine retention is highly pH sensitive around pKa 11.[3] Ensure buffer is freshly prepared and pH meter is calibrated.[1][3]

Interaction Mechanism Visualization

Understanding why we choose specific conditions is vital for troubleshooting.[1][3]

Interactions cluster_0 Scenario A: Low pH (Standard Silica) cluster_1 Scenario B: High pH (Hybrid Column) AnalytePos Analyte (NH2+) Silanol Silanol (Si-O-) AnalytePos->Silanol Ionic Attraction Tail Result: Peak Tailing Silanol->Tail AnalyteNeu Analyte (NH) Surface Hybrid Surface (Stable) AnalyteNeu->Surface Hydrophobic Interaction Only Sharp Result: Sharp Peak Surface->Sharp

Figure 2: Mechanistic comparison of analyte-column interactions under acidic vs. basic conditions.[1][2]

References

  • BenchChem. (2025).[3][7][8] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes & Protocols. Retrieved from [2]

  • Master Organic Chemistry. (2017). Amine Basicity: pKa of the Conjugate Acid (pKaH).[3][4] Retrieved from [2]

  • ChemicalBook. (2025).[3] Piperidine-3-carboxamide Derivatives: Properties and Safety Data. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2025).[3] N,N-Diethylpiperidine-3-carboxamide Mass Spectrum and Properties. Retrieved from [2]

  • PubChem. (2025).[3] Compound Summary: N-ethylpiperidine-3-carboxamide.[1][2][9][10][11][12][13] Retrieved from [2]

Sources

storage and handling protocols for N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: N-hexylpiperidine-3-carboxamide

Abstract

This document provides a comprehensive guide to the recommended . As a specialized piperidine derivative, this compound is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key building block or scaffold in the synthesis of novel therapeutic agents[1][2][3][4]. Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally analogous compounds—including piperidine, N-substituted piperidines, and various carboxamides—to establish a robust framework for safe and effective laboratory use. The protocols herein are designed to ensure compound integrity, maximize experimental reproducibility, and maintain the highest standards of laboratory safety.

Chemical Profile and Inferred Hazard Assessment

N-hexylpiperidine-3-carboxamide possesses a chemical structure comprising a piperidine ring, a carboxamide functional group, and an N-hexyl chain[5]. The reactivity and hazard profile can be inferred from these constituent moieties. The piperidine ring is a heterocyclic amine, which imparts basicity and potential corrosivity, similar to piperidine itself, a compound classified as flammable, toxic, and corrosive[6][7][8]. The amide linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The hexyl group increases the compound's lipophilicity.

Based on this analysis, a cautious approach is warranted, treating the compound with the same level of care as other potentially hazardous heterocyclic amines.

Property Value / Inferred Characteristic Source / Rationale
Molecular Formula C₁₂H₂₄N₂OPubChem[5]
Monoisotopic Mass 212.18886 DaPubChem[5]
Appearance Assumed to be a solid or high-boiling point liquid.Based on analogs like 1-N-Boc-piperidine-3-carboxamide (white solid)[1].
Inferred Hazards - Harmful if swallowed or in contact with skin.- Causes skin and eye irritation/burns.- May cause respiratory irritation.Inferred from SDS of Piperidine and Piperidine-3-carboxylic acid[7][9].
Inferred Stability - Stable under recommended storage conditions.- Sensitive to strong oxidizing agents, strong acids, and bases.General chemical principles for amides and heterocyclic amines[10].
Solubility Expected to be soluble in organic solvents.Based on the N-hexyl chain and general properties of similar synthetic intermediates[1].

Long-Term and Short-Term Storage Protocols

The primary objectives for storing N-hexylpiperidine-3-carboxamide are to prevent degradation via hydrolysis and to avoid reaction with atmospheric components like carbon dioxide and moisture. The choice of storage condition depends on the intended duration and the physical form of the sample.

Causality Behind Storage Choices:

  • Inert Atmosphere: The basic nitrogen in the piperidine ring can react with atmospheric CO₂ to form a carbamate salt. Moisture can facilitate the hydrolysis of the amide bond over time. Therefore, storage under an inert gas (Argon or Nitrogen) is the most critical factor for preserving long-term purity.

  • Temperature Control: While many analogous compounds are stable at room temperature[11][12], refrigerated conditions (2-8 °C) slow down potential degradation kinetics, providing an additional layer of security for long-term storage or for samples of high purity and value[1]. Freezing is generally not recommended unless the compound is dissolved in a suitable solvent, to avoid potential issues with freeze-thaw cycles and moisture condensation.

Recommended Storage Conditions Workflow

The following decision tree provides a logical workflow for selecting the appropriate storage protocol.

start Start: New Sample of N-hexylpiperidine-3-carboxamide storage_duration Intended Storage Duration? start->storage_duration purity_check High Purity / Reference Standard? storage_duration->purity_check > 1 Month short_term Short-Term Storage (< 1 month) - Tightly sealed container. - Place in a desiccator at  ambient temperature. storage_duration->short_term < 1 Month long_term_ambient Long-Term Ambient (1-12 months) - Flush container with Argon/N₂. - Seal with paraffin film. - Store in a desiccator away  from light. purity_check->long_term_ambient No long_term_fridge Optimal Long-Term (>1 month) - Flush container with Argon/N₂. - Seal with paraffin film. - Store at 2-8 °C in a desiccator. purity_check->long_term_fridge Yes

Caption: Decision workflow for selecting the appropriate storage condition.

Safe Handling Protocols & Personal Protective Equipment (PPE)

Handling N-hexylpiperidine-3-carboxamide requires adherence to standard laboratory safety practices for handling potentially hazardous research chemicals. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure that the designated fume hood is operational and uncluttered. Prepare all necessary glassware, spatulas, and weighing paper.

  • PPE: Don a standard laboratory coat, chemical splash goggles, and nitrile gloves. For handling larger quantities or if there is a risk of aerosolization, consider double-gloving and using a face shield.

  • Equilibration: If the compound is stored under refrigerated conditions, remove the sealed container and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound.

  • Dispensing: Perform all manipulations, including opening the container, weighing, and transferring the compound, inside a certified chemical fume hood.

  • Container Resealing: After dispensing the required amount, promptly reseal the container. If intended for long-term storage, flush the headspace with an inert gas (Argon or Nitrogen) before tightly closing the cap and sealing with paraffin film.

  • Cleanup: Clean any residual material from the spatula and work surface using a suitable solvent (e.g., ethanol or isopropanol) and dispose of the waste according to institutional guidelines.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the work.

General Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don Appropriate PPE (Lab coat, Goggles, Gloves) prep_fumehood 2. Prepare Fume Hood and Equipment prep_ppe->prep_fumehood retrieve 3. Retrieve from Storage prep_fumehood->retrieve equilibrate 4. Equilibrate to Room Temp (If Refrigerated) retrieve->equilibrate dispense 5. Dispense in Fume Hood equilibrate->dispense reseal 6. Reseal Container (Flush with N₂/Ar if needed) dispense->reseal return_storage 7. Return to Storage reseal->return_storage cleanup 8. Clean Work Area return_storage->cleanup wash 9. Wash Hands cleanup->wash

Caption: Standard workflow for the safe handling of N-hexylpiperidine-3-carboxamide.

Stability, Incompatibility, and Disposal

Chemical Incompatibilities: To ensure safety and maintain compound integrity, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: May catalyze the hydrolysis of the amide bond and will protonate the basic piperidine nitrogen.

  • Strong Bases: Can also promote amide hydrolysis.

  • Reactive Halogenating Agents: The amine functionality can react with compounds like acyl chlorides.

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated (fume hood).

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal: All waste material containing N-hexylpiperidine-3-carboxamide, including empty containers and contaminated absorbents, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash[6][10].

References

  • BLD Pharm. (n.d.). N-Ethylpiperidine-3-carboxamide hydrochloride.
  • ChemicalBook. (n.d.). N-ethylpiperidine-3-carboxamide CAS#: 4138-28-7.
  • PureSynth. (n.d.). (S)-N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC).
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet: Piperidine-3-carboxylic acid.
  • Alchem Pharmtech. (n.d.). N-Cyclohexyl-N-ethylpiperidine-3-carboxamide hydrochloride.
  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine Safety Data Sheet.
  • PubChemLite. (n.d.). N-hexylpiperidine-3-carboxamide (C12H24N2O).
  • Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: Piperidine.
  • Coburn-Flynn, O., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology.
  • Wikipedia. (n.d.). Piperidine.
  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges with N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-hexylpiperidine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues commonly encountered with this compound. We will explore the underlying physicochemical principles and provide validated, step-by-step protocols to ensure you can prepare consistent and reliable solutions for your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of N-hexylpiperidine-3-carboxamide and how do they influence its solubility?

Answer: Understanding the structure of N-hexylpiperidine-3-carboxamide is key to predicting its behavior in various solvents. The molecule consists of three key functional regions:

  • A Piperidine Ring: This is a saturated heterocycle containing a basic nitrogen atom. This nitrogen is a proton acceptor and allows for pH-dependent solubility.

  • A Secondary Carboxamide Group: This group can participate in hydrogen bonding as both a donor (from the N-H) and an acceptor (at the C=O oxygen).[1]

  • An N-hexyl Chain: This six-carbon alkyl chain is non-polar and significantly contributes to the molecule's overall lipophilicity (fat-solubility), which is a primary reason for its low aqueous solubility.[1]

The combination of a polar, hydrogen-bonding carboxamide, a basic nitrogen, and a lipophilic alkyl chain results in a molecule with poor water solubility but potential solubility in organic solvents or specifically tailored aqueous systems.

PropertyPredicted CharacteristicRationale
Polarity Moderately polar with significant non-polar characterThe polar carboxamide and piperidine are offset by the non-polar hexyl chain.
Aqueous Solubility LowThe hydrophobic hexyl group limits miscibility with water.
Organic Solvent Solubility Moderate to HighExpected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol).[2]
pKa (Conjugate Acid) ~9-11 (Predicted)The piperidine nitrogen is basic and can be protonated in acidic conditions to form a more soluble salt.[3]
Q2: I'm struggling to dissolve N-hexylpiperidine-3-carboxamide in water. Is this expected?

Answer: Yes, this is entirely expected. The molecule's structure, particularly the long N-hexyl chain, imparts significant hydrophobic character, making it poorly soluble in water. While amides can form hydrogen bonds, the energetic cost of disrupting the extensive hydrogen-bonding network of water to accommodate the non-polar hexyl group is unfavorable. For a compound to dissolve, the solute-solvent interactions must be strong enough to overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Q3: What are the recommended starting solvents for dissolving N-hexylpiperidine-3-carboxamide?

Answer: For initial trials, we recommend starting with common organic solvents known to be effective for amides and other pharmaceutical compounds.[2]

Solvent ClassRecommended SolventsRationale & Use Case
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent solubilizers for a wide range of organic molecules, including amides.[2] Ideal for preparing high-concentration stock solutions.
Alcohols Ethanol, Methanol, IsopropanolGood for creating solutions for in vitro assays where DMSO may be cytotoxic. Often used in co-solvent systems.[4]
Chlorinated Solvents Dichloromethane (DCM)Useful during synthesis and purification but less common for biological assays due to toxicity.

Initial Screening Protocol:

  • Weigh 1-5 mg of your compound into a small glass vial.

  • Add the selected solvent dropwise while vortexing.

  • Continue adding solvent up to 1 mL.

  • Observe for complete dissolution. Gentle warming (40-50°C) or sonication can be used to assist.

Q4: My compound needs to be in an aqueous buffer for my assay, but it won't dissolve. What advanced strategies can I use?

Answer: When aqueous solubility is required, several proven techniques can be employed. The most effective methods for N-hexylpiperidine-3-carboxamide are co-solvency and pH adjustment.

Strategy 1: Co-Solvent System A co-solvent system involves dissolving the compound in a minimal amount of a water-miscible organic solvent first, and then diluting this stock solution into your aqueous buffer.[5][6][7]

  • Mechanism: The organic co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the non-polar hexyl chain.[6]

  • Recommended Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

  • Workflow:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.

    • Vortex until fully dissolved.

    • Perform a serial dilution of this stock solution into your final aqueous buffer.

    • Critical Note: Add the stock solution to the buffer (not the other way around) with vigorous vortexing to avoid precipitation. Ensure the final concentration of the organic solvent is low and compatible with your experimental system (typically <1%, often <0.1%).

Strategy 2: pH Adjustment This is a powerful technique that leverages the basic piperidine nitrogen in your molecule.

  • Mechanism: By lowering the pH of the aqueous solution, the basic nitrogen atom on the piperidine ring becomes protonated, forming a positively charged ammonium salt. This salt form is significantly more polar and thus more water-soluble.[3][8]

  • Recommended Buffers: Use an acidic buffer system like citrate buffer (pH 3-6) or acetate buffer (pH 4-5.5).

  • Workflow:

    • Prepare a range of acidic buffers (e.g., pH 4.0, 5.0, 6.0).

    • Add a pre-weighed amount of N-hexylpiperidine-3-carboxamide directly to the buffer.

    • Stir or sonicate the mixture and observe for dissolution.

    • Alternatively, prepare a slurry of the compound in water and slowly add dilute acid (e.g., 0.1 M HCl) dropwise until the compound dissolves. Monitor the final pH.

Troubleshooting Guide

This section provides quick solutions to common problems encountered during solubilization.

IssueProbable Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility. The compound has "crashed out."1. Decrease the final concentration: Your target concentration may be above the kinetic solubility limit. Try a lower concentration. 2. Increase co-solvent percentage: Test if your assay can tolerate a slightly higher co-solvent concentration (e.g., 0.5% or 1% DMSO). 3. Switch to pH adjustment: The salt form of your compound may be more stable in an aqueous solution.
Solubility results are inconsistent between experiments. 1. Hydration state of the solid: The compound may be hygroscopic. 2. Temperature fluctuations: Solubility is temperature-dependent. 3. Equilibration time: Insufficient time for the solid to dissolve.1. Dry the compound: Dry under vacuum before weighing. 2. Control the temperature: Perform dilutions at a consistent, controlled temperature. 3. Increase equilibration time: Use a standardized shake-flask method with a minimum of 24 hours of shaking for thermodynamic solubility measurements.[9]
A hazy or cloudy solution forms instead of a clear one. Formation of a fine suspension or colloid, not a true solution. The compound is not fully dissolved.1. Filter the solution: Use a 0.22 µm syringe filter to remove undissolved particles. Quantify the concentration of the filtrate to determine the actual solubility. 2. Employ more energy: Use bath sonication or gentle heating to break up aggregates and aid dissolution.
Visual Workflow Diagrams

Solubility_Troubleshooting_Workflow start Start: Need to dissolve N-hexylpiperidine-3-carboxamide q_solvent Is an aqueous solution mandatory? start->q_solvent use_organic Use organic solvents: DMSO, DMF, Ethanol q_solvent->use_organic organic_path q_method Choose Aqueous Strategy q_solvent->q_method aqueous_path organic_path No aqueous_path Yes check_organic Is it soluble? use_organic->check_organic organic_success Success: Prepare stock solution check_organic->organic_success Yes organic_fail Try gentle heating or sonication. If fails, re-evaluate compound purity. check_organic->organic_fail No cosolvent 1. Dissolve in min. DMSO/Ethanol. 2. Dilute into aqueous buffer. q_method->cosolvent cosolvent_path ph_adjust Dissolve directly in an acidic buffer (e.g., pH 4-6). q_method->ph_adjust ph_path cosolvent_path Co-Solvent Method ph_path pH Adjustment Method check_aqueous Is it soluble? cosolvent->check_aqueous ph_adjust->check_aqueous aqueous_success Success: Solution ready for assay check_aqueous->aqueous_success Yes aqueous_fail Troubleshoot: - Lower final concentration - Try alternative strategy - Combine methods (e.g., pH + co-solvent) check_aqueous->aqueous_fail No

Caption: Decision tree for selecting a solubilization strategy.

Detailed Experimental Protocols
Protocol 1: Determining Thermodynamic Aqueous Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility of a compound, which is a fundamental and reliable measure.[9]

Materials:

  • N-hexylpiperidine-3-carboxamide

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4; Citrate Buffer, pH 5.0)

  • 2 mL glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

  • Analytical balance

  • 0.22 µm syringe filters (PTFE or other chemically resistant membrane)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., add 2-5 mg to 1 mL of buffer). The goal is to have undissolved solid remaining at the end, ensuring saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow excess solid to settle. Do not centrifuge unless necessary, as this can alter temperature.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered sample with the same solvent used for the standard curve.

    • Analyze the concentration using a validated HPLC or UV-Vis method.[10]

  • Calculation: The measured concentration of the filtered supernatant is the thermodynamic solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis a Add excess solid to buffer in vial b Shake at constant temp (24-48 hours) a->b c Settle & collect supernatant b->c d Filter (0.22 µm) c->d e Quantify concentration (HPLC / UV-Vis) d->e f f e->f Result: Thermodynamic Solubility

Caption: Workflow for the shake-flask solubility determination method.

References
  • Shokri, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC, NIH. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Unknown. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. chemrxiv.org.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Al-kassas, R., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Simon Fraser University. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Sharma, D., et al. (2021). Solubility and Solubility Enhancement Techniques: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
  • Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

  • IJPSM. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available at: [Link]

  • Singh, G., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available at: [Link]

  • Arabian Journal of Chemistry. (2024).

Sources

removing unreacted starting materials from N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-03-HEX-PIP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of


-hexylpiperidine-3-carboxamide  presents a classic "amine-on-amine" separation challenge.
  • The Problem: Your target molecule contains a basic secondary amine (the piperidine ring) and your starting material (hexylamine) is a basic primary amine.

  • The Consequence: Standard acid/base extraction workups will fail because both species will protonate and extract into the aqueous phase simultaneously.

  • The Solution: The strategy depends on your current synthesis stage. We prioritize Chemoselective Scavenging for existing mixtures and Boc-Protection Strategies for process optimization.

Part 1: Diagnostic & Triage

Before proceeding, confirm your synthesis route to select the correct protocol.[1]

ScenarioSynthesis RouteThe ContaminantRecommended Protocol
A (Prevention) Coupling Boc-Nipecotic Acid + HexylamineHexylamineProtocol 1.0 (Acid Wash)
B (Rescue) Coupling Unprotected Acid + HexylamineHexylamineProtocol 2.0 (Scavenger Resin)
C (Rescue) Deprotected crude mixtureTrace HexylamineProtocol 2.1 (Selective Derivatization)

Technical Note: The pKa of the piperidine ring (~11.2) and hexylamine (~10.6) are too close for effective separation by pH adjustment alone [1].

Part 2: Troubleshooting Protocols

Protocol 1.0: The "Boc-Strategy" (Prevention)

Use this if you are designing the reaction or can restart.

The Logic: By using 1-Boc-piperidine-3-carboxylic acid , you mask the piperidine nitrogen. The product becomes a neutral carbamate/amide, while the hexylamine impurity remains a basic amine.

Workflow:

  • Reaction: Couple 1-Boc-piperidine-3-COOH + Hexylamine (using EDC/HATU).

  • Workup: Dilute reaction mixture with Ethyl Acetate.

  • Wash 1 (Acidic): Wash with 0.5 M HCl or 5% Citric Acid .

    • Mechanism:[2][3][4][5][6][7] Hexylamine is protonated (

      
      ) and moves to the water layer. The Boc-protected product remains in the organic layer.
      
  • Wash 2 (Basic): Wash with Saturated NaHCO₃ (removes unreacted acid).

  • Deprotection: Treat the clean organic phase with TFA/DCM or HCl/Dioxane to remove the Boc group.

  • Final Isolation: Remove solvent. The resulting salt is pure.

Protocol 2.0: Chemoselective Scavenging (The Rescue)

Use this if you have a mixture of free-base product and hexylamine.

The Logic: You must distinguish between a Primary Amine (Hexylamine) and a Secondary Amine (Product). Polymer-supported scavengers can selectively react with the primary amine, anchoring it to a solid bead that is filtered off.[8]

Option A: PS-Benzaldehyde (Highest Selectivity)

This is the superior choice. Aldehydes react with primary amines to form stable imines (Schiff bases). They react poorly or reversibly with secondary amines.

  • Reagent: Polymer-supported Benzaldehyde (1.0–1.5 mmol/g loading).

  • Stoichiometry: 2–3 equivalents relative to the estimated hexylamine impurity.

  • Solvent: DCM or DCE (Dichloroethane).

Step-by-Step:

  • Dissolve the crude mixture in anhydrous DCM (approx. 10 mL per gram).

  • Add PS-Benzaldehyde resin.

  • Add a catalytic amount of Acetic Acid (1%) to catalyze imine formation.

  • Agitate gently (do not stir with a magnetic bar as it grinds the beads) for 6–12 hours at room temperature.

  • Filter the mixture through a fritted funnel. The hexylamine remains trapped on the resin.

  • Rinse resin with DCM. Combine filtrates and evaporate.

Option B: PS-Isocyanate (Faster, Lower Selectivity)

Isocyanates react rapidly with amines to form ureas.[1] While they react with both primary and secondary amines, primary amines react significantly faster.[1]

  • Warning: Monitor closely. If left too long, the resin will start scavenging your product (the piperidine ring).

  • Use Case: When hexylamine concentration is high (>10%).

Protocol 3.0: The "Industrial Trick" (Dione Derivatization)

Use this for large-scale batches where resins are too expensive.

The Logic: 2,5-Hexanedione reacts specifically with primary amines to form pyrroles (Paal-Knorr synthesis). The resulting pyrrole is non-basic and lipophilic, while the piperidine product remains basic [4].

Step-by-Step:

  • Add 1.1 equivalents of 2,5-hexanedione (relative to hexylamine) to the reaction mixture.

  • Reflux in Toluene or Ethanol with a catalytic acid (pTSA) for 2 hours.

  • Cool and evaporate solvent.

  • Acid/Base Extraction:

    • Dissolve residue in Ethyl Acetate.

    • Extract with 1 M HCl .

    • Result: The Product (basic piperidine) goes into the Aqueous Layer . The Pyrrole (derived from hexylamine) stays in the Organic Layer .

  • Basify the aqueous layer (pH > 12) with NaOH and extract the pure product back into DCM.

Part 3: Visualization of Logic

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Mixture Analysis CheckProt Is the Piperidine Ring Protected (Boc)? Start->CheckProt YesProt YES: Boc-Protected CheckProt->YesProt Yes NoProt NO: Free Base (Secondary Amine) CheckProt->NoProt No AcidWash Perform Acid Wash (0.5M HCl) Hexylamine -> Aqueous Phase Product -> Organic Phase YesProt->AcidWash Deprotect Deprotect (TFA or HCl) AcidWash->Deprotect PureSalt Pure Product (Salt Form) Deprotect->PureSalt Selectivity Selectivity Required: Primary vs. Secondary Amine NoProt->Selectivity Scavenger Add PS-Benzaldehyde Resin (Traps Primary Amine as Imine) Selectivity->Scavenger Best for <1g Filter Filter Resin Scavenger->Filter PureBase Pure Product (Free Base) Filter->PureBase

Caption: Decision matrix for selecting the appropriate purification route based on the protection status of the piperidine nitrogen.

Part 4: Technical Data & FAQs

Physicochemical Properties Table
PropertyHexylamine (Impurity)Piperidine-3-Carboxamide (Product)Impact on Purification
Structure Primary Amine (

)
Secondary Amine (Cyclic)Allows chemoselective scavenging (Aldehydes).
pKa (Conj. Acid) ~10.56 [1]~11.22 [1][2]Critical: Both are protonated at neutral/acidic pH.
Boiling Point 131°C>250°C (Solid)High vacuum (0.1 mmHg) can remove bulk hexylamine.
LogP ~2.06~1.5 (varies w/ hexyl chain)Similar lipophilicity makes standard silica chromatography difficult (streaking).
Frequently Asked Questions

Q: Can I just use column chromatography? A: Yes, but it is difficult.[1] Both amines will "streak" on silica due to interaction with acidic silanol groups.

  • Fix: Use DCM:MeOH:NH₄OH (90:9:1) as your eluent. The ammonia competes for the silanol sites, sharpening the bands.

Q: Why not use PS-Isocyanate for everything? A: PS-Isocyanate is an electrophile. While it prefers primary amines, it will eventually react with the secondary amine in your piperidine ring, lowering your yield.[1] PS-Benzaldehyde is much safer because secondary amines cannot form stable imines.

Q: I used the Boc route, but I still see hexylamine after deprotection. A: This implies your acid wash (Step 3 in Protocol 1.0) was insufficient. Ensure you use at least 3 equivalents of acid relative to the hexylamine and shake vigorously. If the hexylamine salt is lipophilic (it is somewhat), it might partition back into the organic layer. Use 5% Citric Acid instead of HCl to improve aqueous solubility of the amine salt.

References

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][9][10] Retrieved from [Link]

  • Biotage. (2004).[11] Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh. Retrieved from [Link]

  • Google Patents. (2000). Process for removing primary amines from an amine-containing stream (US6011156A).

Sources

Technical Support Center: Industrial Scale Synthesis of N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-hexylpiperidine-3-carboxamide. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic process, offering practical solutions to common challenges encountered during laboratory development and industrial-scale production. Our focus is on ensuring a robust, safe, and efficient manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing N-hexylpiperidine-3-carboxamide on a large scale?

A1: For industrial applications, the most prevalent and scalable route is the amide coupling reaction between a piperidine-3-carboxylic acid derivative and n-hexylamine. There are two primary strategies for this transformation:

  • Activation via Coupling Agents: This involves using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive "active ester" intermediate in situ.[1][2] This method is known for its mild conditions and high chemoselectivity, which are advantageous for complex molecules.[]

  • Conversion to Acyl Chloride: The carboxylic acid is first converted to a more reactive piperidine-3-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][] This acyl chloride is then reacted with n-hexylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. While highly effective, this route requires careful handling of corrosive reagents and strict moisture control.[]

The choice between these routes often depends on factors like cost, safety, reagent availability, and the functional group tolerance of the starting materials.[4]

Q2: Why is temperature control so critical when scaling up this synthesis?

A2: Temperature control is paramount for several reasons. Amide coupling reactions, especially those involving acyl chlorides, are often exothermic.[][5] On a small lab scale, this heat can dissipate quickly into the surroundings. However, as you scale up, the reactor's volume increases cubically while its surface area only increases squarely. This drastic decrease in the surface-area-to-volume ratio severely limits the rate of heat dissipation.[5][6] Failure to manage the exotherm can lead to a "runaway reaction," causing solvent to boil, pressure to build, and potentially resulting in reactor failure.[6][7] Furthermore, inconsistent temperature can lead to the formation of impurities and by-products, reducing both yield and product quality.[7]

Q3: What are the primary safety concerns for the industrial production of N-hexylpiperidine-3-carboxamide?

A3: Key safety considerations include:

  • Handling of Reagents: Reagents like thionyl chloride and oxalyl chloride are highly corrosive and react violently with water.[] Coupling agents and their by-products can be hazardous or toxic.[8] A thorough understanding of the Safety Data Sheet (SDS) for all chemicals is essential.

  • Thermal Hazards: As discussed, managing reaction exotherms is a critical safety and process control parameter.[5][7] Reaction calorimetry studies should be performed during development to quantify the heat of reaction and ensure adequate cooling capacity is available at scale.[5]

  • Solvent Handling: The use of large volumes of organic solvents introduces fire and explosion risks. Proper grounding of equipment and use of inert atmospheres (e.g., nitrogen blanket) are standard industrial practices.[5]

  • By-product and Waste Management: The disposal of potentially toxic chemical waste must comply with environmental regulations.[7]

Q4: Can enzymatic methods be used for this synthesis?

A4: Yes, enzymatic synthesis is an emerging green chemistry approach. Lipases, such as Candida antarctica lipase B (CALB), have been successfully used to catalyze the formation of amide bonds from carboxylic acids and amines under mild conditions.[9] The key advantages are high selectivity (reducing by-products), mild reaction conditions (lower energy consumption), and reduced environmental impact.[9] However, challenges for industrial scale-up can include the cost and stability of the enzyme, reaction times, and the need for non-aqueous solvents to prevent hydrolysis.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or Inconsistent Product Yield

Q: My reaction yield is significantly lower than expected, or it varies greatly between batches. What are the likely causes and how can I fix it?

A: Low and inconsistent yields are common challenges when scaling a process. The root cause can often be traced to one of the following areas:

  • Cause 1: Inefficient Carboxylic Acid Activation. The formation of the amide bond requires the carboxylic acid to be "activated" to make it more electrophilic. If this step is incomplete, the reaction will not proceed to completion.

    • Solution:

      • Verify Reagent Quality: Ensure coupling agents (e.g., EDC, DCC) or chlorinating agents (e.g., SOCl₂) are fresh and have been stored under appropriate conditions (e.g., under nitrogen, protected from moisture).

      • Optimize Stoichiometry: For coupling agents, ensure you are using the correct stoichiometry (typically 1.1-1.5 equivalents). For acyl chloride formation, ensure complete conversion of the carboxylic acid before adding the amine.

      • Monitor the Activation Step: If possible, use in-process controls (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch or the appearance of the acyl chloride carbonyl stretch) to confirm the activation is complete before proceeding.

  • Cause 2: Poor Mass and Heat Transfer at Scale. What works in a small flask with vigorous magnetic stirring may not work in a large, baffled reactor with an overhead stirrer.[5][7]

    • Solution:

      • Review Agitation: Ensure the reactor's mixing is sufficient to keep all components suspended and well-distributed. Dead zones in a large reactor can lead to localized concentration and temperature gradients, causing side reactions.[6]

      • Control Addition Rates: Add reagents slowly and sub-surface if possible, especially during exothermic steps. This prevents localized "hot spots" and ensures a more uniform reaction temperature.[7]

  • Cause 3: pH and Moisture Issues. The reaction pH can significantly impact the nucleophilicity of the amine.[10]

    • Solution:

      • Base Selection: When using the acyl chloride route, use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[2] The base should be added concurrently with or prior to the amine.

      • Moisture Control: Water can hydrolyze your activated intermediate (e.g., acyl chloride, active ester) back to the carboxylic acid, effectively killing the reaction. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).[]

Problem 2: Product Contaminated with Impurities

Q: My final product shows significant impurities after purification. How do I identify and eliminate them?

A: Impurity profiling is crucial. The nature of the impurity points directly to the solution.

  • Cause 1: Unreacted Starting Materials. The most common "impurities."

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until one of the starting materials is completely consumed.[11]

      • Stoichiometry Adjustment: Consider using a slight excess (1.05-1.1 equivalents) of the more easily removed reactant to drive the reaction to completion.

      • Purification: Unreacted piperidine-3-carboxylic acid can be removed with a basic wash (e.g., aqueous NaHCO₃), while unreacted n-hexylamine can be removed with an acidic wash (e.g., dilute aqueous HCl) during the workup.[12]

  • Cause 2: By-products from Coupling Agents. Carbodiimide reagents like EDC or DCC form urea by-products (e.g., EDU, DCU).[8]

    • Solution:

      • Filtration: Dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.

      • Aqueous Washes: N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) is water-soluble and can be removed with acidic washes during the workup.[8]

      • Alternative Reagents: Consider using coupling agents that yield water-soluble by-products or "cleaner" activating agents if urea removal is problematic at scale.

  • Cause 3: Diacylation or Other Side Reactions. If the piperidine nitrogen is unprotected, it can potentially react.

    • Solution:

      • Use N-Protected Starting Material: The most robust solution is to start with an N-protected piperidine-3-carboxylic acid, such as N-Boc-piperidine-3-carboxylic acid.[1][13] The Boc group can be removed in a final step using an acid like trifluoroacetic acid (TFA) or HCl.[1] This prevents side reactions at the piperidine nitrogen and often improves solubility.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the key stages in a typical industrial synthesis of N-hexylpiperidine-3-carboxamide using a coupling agent.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Purification Phase cluster_3 Final Phase Start N-Boc-piperidine- 3-carboxylic acid & n-hexylamine Activation In Situ Activation: Formation of Active Ester Start->Activation Add Reagents at 0°C Reagents Coupling Agent (EDC) Additive (HOBt) Base (DIPEA) Solvent (DCM/THF) Coupling Amide Bond Formation: Nucleophilic Attack by n-hexylamine Activation->Coupling Add Amine Monitoring In-Process Control: (TLC / HPLC) Coupling->Monitoring Stir at RT Workup Aqueous Washes: (Acidic & Basic) to Remove By-products Monitoring->Workup Reaction Complete Isolation Solvent Removal & Crude Product Isolation Workup->Isolation Purification Crystallization or Chromatography Isolation->Purification Deprotection Boc Group Removal (e.g., TFA or HCl) Purification->Deprotection Final_Product N-hexylpiperidine- 3-carboxamide Deprotection->Final_Product

Caption: General workflow for N-hexylpiperidine-3-carboxamide synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

G cluster_yield Low Yield cluster_impurity Impurity Issues Problem Problem Encountered Yield Low Yield Problem->Yield Impurity Impurity Issues Problem->Impurity Cause_Activation Incomplete Activation? Yield->Cause_Activation Cause_Conditions Suboptimal Conditions? Yield->Cause_Conditions Cause_Purity Poor Reagent Quality? Yield->Cause_Purity Sol_Activation Solution: Verify coupling agent activity & stoichiometry. Cause_Activation->Sol_Activation Sol_Conditions Solution: Check temperature, mixing, and reaction time. Cause_Conditions->Sol_Conditions Sol_Purity Solution: Use fresh, anhydrous reagents and solvents. Cause_Purity->Sol_Purity Cause_SM Unreacted Starting Materials? Impurity->Cause_SM Cause_Urea Coupling Agent By-products? Impurity->Cause_Urea Cause_SideRxn Side Reactions? Impurity->Cause_SideRxn Sol_SM Solution: Optimize workup (acid/base washes). Cause_SM->Sol_SM Sol_Urea Solution: Filter insoluble ureas or wash out soluble ones. Cause_Urea->Sol_Urea Sol_SideRxn Solution: Use N-protected starting material. Cause_SideRxn->Sol_SideRxn

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols & Scale-Up Data

Protocol 1: Laboratory Scale (10g) Synthesis of N-Boc-N'-hexylpiperidine-3-carboxamide

This protocol uses a standard EDC/HOBt coupling method.

Materials:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • n-Hexylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15 minutes at 0°C.

  • Add DIPEA (3.0 eq) followed by the dropwise addition of n-hexylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography if necessary.

Table 1: Comparison of Amide Coupling Methods for Scale-Up
ParameterAcyl Chloride MethodCarbodiimide (EDC)Uronium Salt (HATU)
Reactivity Very HighHighVery High
Cost Low (reagents are cheap)ModerateHigh
Safety Concerns High (corrosive, exothermic)[]Moderate (potential sensitizers)Moderate (potentially explosive)[8]
By-products HCl (gas)Water-soluble urea (EDU)[8]Water-soluble uronium species
Workup Ease Moderate (requires base)Easy (aqueous extraction)Easy (aqueous extraction)
Industrial Viability High, with proper engineering controlsVery High, common in pharmaGood, for high-value products
Scale-Up Considerations: Lab (10g) vs. Pilot Plant (10kg)
  • Reaction Vessel: A 500mL round-bottom flask is replaced by a 100L glass-lined or stainless steel reactor.

  • Agitation: A magnetic stir bar is replaced by a motor-driven overhead stirrer with baffles to ensure homogeneity.[5]

  • Temperature Control: An ice bath is replaced by a jacketed reactor with a thermal control unit circulating coolant/heating fluid to manage the exotherm precisely.[5]

  • Reagent Addition: A dropping funnel is replaced by a calibrated pump for controlled, subsurface addition of the amine to prevent localized high concentrations and temperature spikes.

  • Workup: A separatory funnel is replaced by transferring the reactor contents to a larger extraction vessel for phase separation.

  • Isolation: A rotary evaporator is replaced by distillation within the reactor followed by filtration in a large filter press or Nutsche filter-dryer.

References

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (n.d.). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rivetti, F. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]

  • Vázquez, M., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. [Link]

  • Fu, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]

  • Dugger, R. W., et al. (2010). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC. [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. [Link]

  • University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. neulandlabs.com. [Link]

  • Permentier, H. P., et al. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? reddit.com. [Link]

  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. researchgate.net. [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. catsci.com. [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. drugdiscovery.com. [Link]

  • AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). aiche.org. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. researchgate.net. [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl 2-methylpiperidine carboxylates. RSC Medicinal Chemistry. [Link]

  • Wagner, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Aytac, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Google Patents. (n.d.). Novel piperidine carboxamide compound, preparation method, and usage thereof.
  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. phys.org. [Link]

  • Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. scripps.edu. [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. mdpi.com. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

  • CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. op.niscpr.res.in. [Link]

  • ChemRxiv. (2026). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. chemrxiv.org. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-hexylpiperidine-3-carboxamide. Geared towards researchers, scientists, and drug development professionals, this document synthesizes established fragmentation principles of piperidine derivatives and carboxamides to predict the compound's behavior under common ionization techniques. While direct experimental data for N-hexylpiperidine-3-carboxamide is not widely published, this guide offers a robust, mechanistically-grounded framework for its structural elucidation by mass spectrometry.

Introduction: The Structural Significance of N-hexylpiperidine-3-carboxamide

N-hexylpiperidine-3-carboxamide belongs to a class of compounds containing a piperidine ring, a common scaffold in many pharmaceuticals and natural products.[1] The presence of the N-hexyl group and the carboxamide functionality at the 3-position of the piperidine ring introduces specific fragmentation pathways that are crucial for its identification and structural characterization. Understanding these pathways is paramount for researchers working on drug discovery, metabolite identification, and quality control.

Predicted Mass and Molecular Formula

To begin our analysis, we must first establish the fundamental properties of N-hexylpiperidine-3-carboxamide.

  • Molecular Formula: C₁₂H₂₄N₂O

  • Molecular Weight: 212.33 g/mol

  • Monoisotopic Mass: 212.1889 u

The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, a key diagnostic feature in mass spectrometry.

Fragmentation Analysis: A Tale of Two Ionization Techniques

The fragmentation of N-hexylpiperidine-3-carboxamide will be significantly influenced by the ionization method employed. We will explore the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Ionization Approach

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1] For N-hexylpiperidine-3-carboxamide, the fragmentation is expected to be initiated by the ionization of the lone pair of electrons on the piperidine nitrogen.

The primary fragmentation pathways under EI are predicted to be:

  • α-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[2] The cleavage of the C-C bond adjacent to the nitrogen atom will result in the formation of a resonance-stabilized iminium ion. The loss of the largest substituent at the α-carbon is generally preferred.[1]

  • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]

  • Amide Fragmentation: The carboxamide group will also contribute to the fragmentation pattern. A characteristic fragmentation of primary amides is the McLafferty rearrangement.[3]

Proposed Key Fragment Ions under EI-MS:

m/z (predicted) Proposed Fragment Structure/Loss Fragmentation Pathway
212Molecular Ion [M]⁺Ionization of the molecule
127[M - C₆H₁₃]⁺α-Cleavage: Loss of the hexyl radical
112[M - C₅H₁₀N]⁺Ring cleavage and rearrangement
98Piperidinium ionCleavage of the carboxamide group
84[C₅H₁₀N]⁺α-Cleavage adjacent to the ring nitrogen
71[C₅H₁₁]⁺Hexyl fragment ion
57[C₄H₉]⁺Further fragmentation of the hexyl chain

Diagram of Proposed EI Fragmentation Pathways:

EI_Fragmentation M N-hexylpiperidine-3-carboxamide [M]⁺˙ m/z 212 F127 [M - C₆H₁₃]⁺ m/z 127 M->F127 - •C₆H₁₃ F112 [M - C₅H₁₀N]⁺ m/z 112 M->F112 Ring Cleavage F98 Piperidinium ion m/z 98 M->F98 - •CONHC₆H₁₃ F84 [C₅H₁₀N]⁺ m/z 84 M->F84 α-Cleavage F71 [C₅H₁₁]⁺ m/z 71 F127->F71 Further Fragmentation ESI_MSMS_Workflow cluster_MS1 MS1 cluster_CID Collision-Induced Dissociation cluster_MS2 MS2 Precursor [M+H]⁺ m/z 213 CID Fragmentation Precursor->CID F195 [M+H - H₂O]⁺ m/z 195 CID->F195 F128 [M+H - C₆H₁₂]⁺ m/z 128 CID->F128 F113 [C₆H₁₃NCO + H]⁺ m/z 113 CID->F113 F84 [C₅H₁₀N]⁺ m/z 84 CID->F84

Caption: Conceptual workflow for ESI-MS/MS analysis of N-hexylpiperidine-3-carboxamide.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of N-hexylpiperidine-3-carboxamide, other analytical techniques can provide complementary information.

Technique Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Requires a larger sample amount and is less sensitive than MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H).Provides limited information about the overall molecular structure.
Gas Chromatography (GC) Can be coupled with MS (GC-MS) for separation and identification of volatile compounds.The compound may require derivatization to improve volatility.
Liquid Chromatography (LC) Can be coupled with MS (LC-MS) for the analysis of non-volatile and thermally labile compounds. [4]Method development can be time-consuming.

Experimental Protocols

To obtain the mass spectrum of N-hexylpiperidine-3-carboxamide, the following general protocols can be employed.

GC-MS Analysis (for EI)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV. [1] * Mass Range: Scan from m/z 40 to 500. [1]

LC-MS/MS Analysis (for ESI)
  • Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min. [1]3. MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode. [1] * MS1 Scan: Perform a full scan to identify the [M+H]⁺ precursor ion (m/z 213).

    • MS2 Product Ion Scan: Select the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to obtain a rich fragmentation spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of N-hexylpiperidine-3-carboxamide. By understanding the fundamental principles of fragmentation for piperidine and carboxamide moieties, researchers can confidently interpret mass spectral data to identify and characterize this compound and its analogs. The proposed fragmentation pathways, coupled with the outlined experimental protocols, serve as a valuable resource for scientists engaged in pharmaceutical research and development.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Borges, A., et al. (2023).
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • SciELO. (2006). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Comparative Guide: LC-MS Stationary Phase Selection for N-hexylpiperidine-3-carboxamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-hexylpiperidine-3-carboxamide presents a classic "amphiphilic challenge" in liquid chromatography. It possesses a hydrophobic hexyl tail, a polar amide group, and a basic tertiary amine (piperidine nitrogen, pKa ~9-10).

In standard impurity profiling, the core difficulty is not detection, but peak shape integrity and orthogonal selectivity . Standard C18 columns often fail due to secondary silanol interactions with the basic nitrogen, leading to severe tailing (


) and co-elution with closely related impurities.

This guide objectively compares three chromatographic approaches for identifying impurities in this scaffold:

  • Standard C18 (Low pH): The traditional baseline.

  • Charged Surface Hybrid (CSH) C18: The modern standard for basic amines.

  • HILIC (Hydrophilic Interaction): The orthogonal approach for polar starting materials.

Comparative Analysis of Stationary Phases

The following comparison evaluates performance based on Peak Symmetry (USP Tailing), Loadability, and Selectivity for common impurities (e.g., unreacted piperidine-3-carboxamide, hydrolysis products, and over-alkylated byproducts).

Table 1: Performance Matrix
FeatureMethod A: Standard C18 Method B: CSH C18 (Recommended) Method C: HILIC (Silica/Amide)
Stationary Phase Fully Porous Silica C18Charged Surface Hybrid C18Unbonded Silica or Amide
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / ACN10 mM NH₄OAc / ACN (90%)
Mechanism Hydrophobic InteractionHydrophobic + Ionic RepulsionHydrophilic Partitioning
Parent Peak Shape Poor (Tailing > 1.8)Excellent (Tailing < 1.2)Moderate (Early elution)
Impurity Focus Hydrophobic impuritiesGeneral profiling (Polar & Non-polar)Polar Starting Materials
MS Sensitivity StandardHigh (Sharp peaks = High S/N)Very High (High Organic %)
Suitability Legacy MethodsPrimary Release Method Orthogonal Check
Deep Dive: The Mechanistic Differences
The Failure of Standard C18

On traditional silica-based C18 columns, the protonated nitrogen of the piperidine ring interacts with residual silanols (


) on the stationary phase surface. This ion-exchange mechanism is slow, causing the characteristic "shark fin" tailing. This masks low-level impurities eluting on the tail of the parent peak.
The CSH Advantage (Method B)

Charged Surface Hybrid (CSH) technology introduces a low-level positive charge to the particle surface.

  • Mechanism: The positive surface charge electrostatically repels the protonated N-hexylpiperidine cation.

  • Result: This prevents the analyte from interacting with silanols, forcing it to interact only with the C18 ligands. The result is a sharp, symmetrical peak even in low-ionic strength mobile phases (like formic acid) which are ideal for MS sensitivity [1].

The HILIC Niche (Method C)

While the N-hexyl parent is hydrophobic, the starting material (Piperidine-3-carboxamide ) is highly polar and often elutes in the void volume of C18 columns. HILIC retains this impurity strongly, making it the perfect orthogonal method to ensure no starting material remains [2].

Experimental Protocol: The "Gold Standard" CSH Method

This protocol is designed to be self-validating, complying with ICH Q2(R2) principles regarding specificity and robustness [3].

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (matches initial gradient to prevent solvent effects).

  • Concentration: 0.5 mg/mL (High enough for impurity detection, low enough to prevent column overload).

  • Vial: Polypropylene (Glass can sometimes adsorb basic amines).

LC Conditions (Method B)
  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • System: UHPLC (Binary Pump).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

Gradient Table:

Time (min) %A %B Curve Event
0.00 95 5 Initial Equilibration
1.00 95 5 6 Hold for polar impurities
10.00 5 95 6 Elute Parent & Hydrophobic Impurities
12.00 5 95 6 Wash
12.10 95 5 1 Re-equilibrate

| 15.00 | 95 | 5 | 1 | End |

MS Parameters (Q-TOF or Orbitrap)
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.0 kV (Standard for ESI+)

  • Cone Voltage: 30 V (Optimized for piperidines to prevent in-source fragmentation)

  • Source Temp: 120°C

  • Desolvation Temp: 450°C

  • Scan Range: m/z 50 – 800

Impurity Identification & Fragmentation Logic

Identification relies on understanding the fragmentation of the piperidine scaffold.[1][2]

Proposed Fragmentation Pathway

The parent molecule (


) typically undergoes two primary cleavages in ESI-MS/MS:
  • Loss of the N-hexyl chain: Cleavage at the N-C bond.

  • Loss of the Amide: Loss of

    
     (17 Da) or the entire carboxamide group.
    
  • Ring Opening: Characteristic of cyclic amines.

Diagram 1: Analytical Decision Workflow

G Start Sample: N-hexylpiperidine-3-carboxamide Choice Select Stationary Phase Start->Choice C18_Std Standard C18 (Low pH) Choice->C18_Std Legacy C18_CSH CSH C18 (Recommended) Choice->C18_CSH Primary HILIC HILIC (Orthogonal) Choice->HILIC Secondary Res_Std Result: Tailing Peaks Poor Impurity Resolution C18_Std->Res_Std Res_CSH Result: Sharp Peaks Hydrophobic Impurities Resolved C18_CSH->Res_CSH Res_HILIC Result: Retains Polar Starting Material (Piperidine-3-carboxamide) HILIC->Res_HILIC MS_Analysis MS/MS Characterization (ESI+) Res_CSH->MS_Analysis Res_HILIC->MS_Analysis ID_1 Impurity A: Starting Material (m/z 129) MS_Analysis->ID_1 Found in HILIC ID_2 Impurity B: Hydrolysis (Acid) (m/z 214) MS_Analysis->ID_2 Found in CSH ID_3 Impurity C: N-Oxide (m/z 229) MS_Analysis->ID_3 Found in CSH

Caption: Decision matrix for column selection based on impurity polarity and expected outcomes.

Key Diagnostic Ions (ESI+)
m/zIdentityOrigin
213.19

Parent
N-hexylpiperidine-3-carboxamide
129.09 Fragment / ImpurityLoss of Hexyl chain (Piperidine-3-carboxamide)
214.17 Impurity (Hydrolysis)Carboxylic acid derivative (Amide

Acid)
84.08 FragmentPiperidine ring (Characteristic)
Diagram 2: Fragmentation Mechanism (ESI+)

Frag Parent Parent [M+H]+ m/z 213 Path1 Loss of Hexyl (-C6H13) Parent->Path1 Path2 Loss of NH3 (-17 Da) Parent->Path2 Frag1 Piperidine-3-carboxamide m/z 129 Path1->Frag1 Path3 Ring Cleavage Frag1->Path3 Frag2 Acylium Ion m/z 196 Path2->Frag2 Frag3 Piperidine Ring m/z 84 Path3->Frag3

Caption: Proposed ESI+ fragmentation pathway for structural confirmation of the parent and related impurities.

Troubleshooting & Optimization

Problem: Sensitivity Drop in MS

  • Cause: If using TFA (Trifluoroacetic acid) to improve peak shape on standard C18.

  • Solution: Switch to the CSH column. It allows the use of Formic Acid (weak ion pair) while maintaining sharp peaks, preserving MS signal intensity [1].

Problem: Carryover

  • Cause: The hydrophobic hexyl tail can stick to the injector loop.

  • Solution: Use a needle wash with high organic content (e.g., 90% MeOH + 0.1% Formic Acid).

References

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology.Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[3][4][5] Link

  • Agilent Technologies. Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18.Link

Sources

Reference Standard Certification: N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development[1]

Executive Summary: The Purity Paradox

In the development of novel ligands such as N-hexylpiperidine-3-carboxamide —a structural motif common in local anesthetics and specific receptor modulators—the "purity" on a Certificate of Analysis (CoA) is often a dependent variable of the method used to measure it.

For a researcher, the choice of reference standard characterization is not merely administrative; it dictates the accuracy of subsequent biological assays (SAR) and quantitative measurements. This guide compares the two dominant methodologies for certifying this lipophilic amine: the traditional Mass Balance (MB) approach versus the modern Quantitative NMR (qNMR) absolute purity method.

The Molecule at a Glance:

  • Structure: A piperidine ring with a 3-position carboxamide and a hydrophobic N-hexyl tail.[1]

  • Analytical Challenge: The basic nitrogen (

    
    ) causes peak tailing in HPLC; the lack of strong chromophores (only amide 
    
    
    
    ) limits UV sensitivity; the hexyl chain increases hygroscopicity and solubility issues in aqueous mobile phases.

Methodology A: The Mass Balance Approach (Traditional)[2]

The Mass Balance approach is the regulatory "Gold Standard" (ICH Q3A/Q2 compliant). It assumes the substance is 100% pure and subtracts every detecting impurity.



Experimental Protocol: HPLC-UV/MS

Objective: To detect related organic impurities (synthesis byproducts, isomers).[1]

Step-by-Step Workflow:

  • Column Selection: Use a Base-Deactivated C18 (BDS) or a charged surface hybrid (CSH) column.[1] Standard silica will interact with the protonated piperidine nitrogen, causing severe tailing.[1]

  • Mobile Phase:

    • Solvent A: 10mM Ammonium Formate (pH 3.[1]8) or 0.1% Trifluoroacetic acid (TFA) in Water.[1] Note: Acidic pH ensures the amine is fully protonated and moves as a single species.

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 20 minutes. The N-hexyl chain makes this molecule significantly more retained than simple piperidine.[1]

  • Detection: UV at 210 nm (amide bond).[1] Critical: Use ELSD or CAD (Charged Aerosol Detector) in parallel if possible, as the molecule has weak UV absorbance and non-chromophoric impurities may be missed.[1]

Ancillary Tests (Required for Mass Balance)
  • Thermogravimetric Analysis (TGA): To quantify residual solvents (e.g., Hexane, DCM from synthesis).[1]

  • Karl Fischer (KF): To measure water content.[1][2] Warning: Piperidine derivatives are hygroscopic; handle in a glove box.[1]

  • Residue on Ignition (ROI): To measure inorganic salts (e.g., Sodium sulfate, Silica).[1]

Methodology B: Quantitative NMR (qNMR) (Modern)

qNMR provides a direct, absolute measurement of the mole ratio between the analyte and a certified internal standard (IS). It does not require the identification of impurities, only that the analyte signal is resolved.[1]

Experimental Protocol: 1H-qNMR

Objective: Absolute quantification of the main component.

Step-by-Step Workflow:

  • Internal Standard (IS) Selection:

    • Maleic Acid: Good for DMSO-d6.[1] Signals at ~6.3 ppm (singlet).[1]

    • 3,5-Dinitrobenzoic acid: If aromatic region is clear.[1]

    • Requirement: The IS must be a Certified Reference Material (CRM) (e.g., NIST or Sigma TraceCERT).

  • Solvent: DMSO-d6 . The amide protons of N-hexylpiperidine-3-carboxamide are exchangeable; DMSO minimizes exchange broadening compared to Methanol-d4.[1]

  • Sample Preparation:

    • Weigh ~10 mg of Analyte and ~10 mg of IS into the same vial using a microbalance (readability 0.001 mg).

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters (The "Expert" Settings):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (longest relaxation time). For piperidine protons, 
      
      
      
      can be 2-3s; set d1 to 15-20 seconds .[1]
    • Scans: 16 or 32 (S/N > 150:1).

    • Processing: Phase and baseline correction must be manual and precise.[1]

Comparative Analysis: Choosing the Right Standard

The following table contrasts the performance of both methods specifically for N-hexylpiperidine-3-carboxamide.

FeatureMass Balance (HPLC + TGA + KF)qNMR (Absolute)
Primary Error Source "Invisible" impurities (e.g., salts, dimers without UV absorption).[1]Weighing errors or peak overlap.
Sample Required High (>100 mg for TGA/KF/ROI).[1]Low (<20 mg total).[1]
Time to Result 2–3 Days (Method dev + multiple techniques).< 2 Hours.
Suitability for Amides Medium. Weak UV chromophore limits sensitivity.[1]High. Protons on the hexyl chain provide strong, distinct signals.[1]
Traceability Indirect (Dependent on detector response factors).[1]Direct (Traceable to the Internal Standard CRM).
Decision Logic for Researchers
  • Use Mass Balance IF: You are preparing a regulatory filing (IND/NDA) where impurity profiling is legally required (ICH Q3A).[1]

  • Use qNMR IF: You need a rapid potency assignment for biological screening (EC50 determination) or if you suspect inorganic contamination (which HPLC-UV misses).[1]

Visualizations & Workflows

Diagram 1: The Purity Assignment Decision Matrix

This flowchart guides the researcher on which method to select based on the stage of drug development.

PurityDecision Start Start: N-hexylpiperidine-3-carboxamide Synthesized Batch Stage Development Stage? Start->Stage Early Early Discovery / SAR (Speed Critical) Stage->Early Research Late GLP Tox / Clinical (Regulatory Critical) Stage->Late Development qNMR_Path Method: qNMR (Absolute Purity) Early->qNMR_Path MB_Path Method: Mass Balance (HPLC + TGA + KF) Late->MB_Path Result_qNMR Output: Potency Value (%) Traceable to IS qNMR_Path->Result_qNMR Result_MB Output: Full CoA (Impurity Profile + Potency) MB_Path->Result_MB Check Run HPLC to Identify Impurities Result_qNMR->Check If purity < 95%

Caption: Decision matrix for selecting the appropriate characterization method based on development phase.

Diagram 2: qNMR Experimental Workflow

A self-validating protocol for absolute quantification.[1]

qNMRWorkflow Weigh 1. Gravimetry Weigh Analyte + IS (Microbalance) Dissolve 2. Solvation DMSO-d6 (Ensure homogeneity) Weigh->Dissolve Pulse 3. Acquisition d1 > 5*T1 (20s) 90deg Pulse Dissolve->Pulse Process 4. Processing Phase/Baseline Corr. Integration Pulse->Process Calc 5. Calculation Mole Ratio Eq. Process->Calc

Caption: Step-by-step qNMR workflow ensuring metrological traceability.

References

  • International Conference on Harmonisation (ICH). (2006).[1][3][4] Q3A(R2): Impurities in New Drug Substances.[1][3][4] [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pauli, G. F., et al. (2014).[1] The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][5][6] Journal of Medicinal Chemistry.[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data.[1] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-hexylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Logic

Status: Research Chemical (Specific SDS may be unavailable). Protocol Level: Biosafety Level 2 (BSL-2) / Chemical Hazard Band C [1]

As a Senior Application Scientist, I must emphasize that when handling N-hexylpiperidine-3-carboxamide, you are likely working with a compound where specific toxicological data is sparse.[1] Therefore, we do not rely on the absence of evidence as evidence of safety.[1] Instead, we derive our safety protocols from Structure-Activity Relationships (SAR) .

The "Why" Behind the Protocol (Structural Alerts)
  • Piperidine Core (The Toxicophore): The parent compound, Piperidine, is a known corrosive and toxic agent (causes severe skin burns and eye damage) [1].[1] While the carboxamide substitution reduces basicity and volatility compared to the free amine, the core structure implies potential neuroactivity and irritation.[1]

  • Hexyl Chain (The Vector): The addition of a C6-alkyl (hexyl) chain significantly increases lipophilicity (LogP) .[1] This is the critical safety factor. Unlike water-soluble salts, this molecule will readily permeate the lipid bilayer of the skin.[1]

    • Implication: Standard latex gloves are insufficient.[1] Dermal absorption is a primary exposure route.[1]

  • Carboxamide Moiety: Generally stable, but can hydrolyze under strong acidic/basic conditions to release the amine.[1]

Core Directive: Treat this substance as a Potent Irritant and Potential Neurotoxin with High Dermal Permeability .[1]

PPE Matrix: The Defense System

The following equipment is mandatory for all synthesis, purification, and handling procedures.

Protection ZoneStandard RequirementTechnical Specification (Why?)
Hand Protection Double Nitrile or Laminate Primary Layer: Nitrile (min 0.11mm).[1] Secondary Layer: Silver Shield/4H (Laminate) required for prolonged handling (>15 mins) or spill cleanup due to lipophilic permeation risks.[1] Latex is forbidden .[1]
Eye/Face Chemical Goggles ANSI Z87.1+ / EN 166.[1] Safety glasses are insufficient due to the risk of splash and potential corrosivity of the piperidine scaffold.[1]
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 0.3–0.5 m/s).[1] Secondary: If handling powder outside hood, use NIOSH P100 / EN 143 P3 particulate respirator.[1]
Body Lab Coat + Apron 100% Cotton or Tyvek lab coat.[1] Add a chemical-resistant apron (PVC/Neoprene) if handling volumes >50mL.[1]

Operational Workflow & Protocols

A. Pre-Operational Assessment (The "Stop/Go" Logic)[1]

Before opening the vial, execute this logic flow to ensure readiness.

RiskAssessment Start Start Assessment FormCheck Physical Form? (Solid/Oil/Liquid) Start->FormCheck VolCheck Volume > 1g? FormCheck->VolCheck HoodCheck Fume Hood Functional? VolCheck->HoodCheck GloveCheck Nitrile + Laminate Available? HoodCheck->GloveCheck Yes Action_Stop STOP WORK (Secure Area) HoodCheck->Action_Stop No Action_Go PROCEED (Standard PPE) GloveCheck->Action_Go Yes (Vol < 1g) Action_High PROCEED (Add Chem Apron) GloveCheck->Action_High Yes (Vol > 1g) GloveCheck->Action_Stop No

Figure 1: Pre-operational risk assessment logic. Ensure engineering controls (fume hood) are validated before PPE selection.

B. Handling Protocol: Weighing & Transfer

Objective: Prevent inhalation of dust (if solid) and dermal contact (if oil/liquid).[1]

  • Engineering Setup:

    • Place the analytical balance inside the fume hood.[1]

    • If the balance cannot be moved, use a static-free weighing funnel and tared vial.[1]

  • Donning PPE:

    • Put on inner nitrile gloves.[1]

    • Put on lab coat.[1]

    • Put on outer nitrile gloves (ensure cuff overlaps coat).[1]

    • Don chemical goggles.[1]

  • The Transfer:

    • If Liquid/Oil: Use a positive-displacement pipette to prevent dripping.[1] Do not pour.

    • If Solid: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Solubilization:

    • Dissolve the compound immediately in the reaction solvent (e.g., DCM, DMF) to lower the vapor pressure and secure the material.[1]

C. Emergency Response: Spills

Scenario: 500mg vial dropped in fume hood.

  • Alert: Announce "Chemical Spill" to lab mates.

  • Isolate: Lower sash to 6 inches.

  • Neutralize:

    • Cover spill with vermiculite or chem-sorb pads .[1]

    • Note: Do not use water immediately; lipophilic compounds will spread on top of water.[1]

  • Clean:

    • Using Silver Shield (Laminate) gloves , collect soaked material into a hazardous waste bag.[1]

    • Wipe surface with Acetone (to solubilize the lipophilic chain), then soap and water.[1]

Waste Disposal Strategy

Disposal must follow strict "Unknown/Toxic" protocols due to the piperidine core.[1]

Waste StreamMethodClassification
Solid Waste High-Temperature IncinerationHazardous Chemical Waste (T-Code)
Liquid Waste Solvent Stream (Halogenated/Non-Hal)Do not drain dispose.[1] Segregate as "Toxic Organic".
Contaminated PPE Double-baggedTreat as solid chemical waste.[1]

Scientific Rationale & Mechanism

Why these specific precautions?

The N-hexyl chain (


) acts as a "grease" molecule.[1] In medicinal chemistry, alkyl chains are often added to improve blood-brain barrier (BBB) penetration [2].[1]
  • The Risk: If this molecule is designed to cross the BBB, it will certainly cross the stratum corneum (outer skin layer).[1]

  • The Consequence: Systemic absorption of a piperidine derivative can lead to nicotinic receptor modulation, potentially causing dizziness, tachycardia, or respiratory distress [3].[1]

Self-Validating System:

  • If you smell a "fishy" or "amine-like" odor, your engineering controls have failed.[1] Stop immediately.

  • If you feel a burning sensation under your gloves, the hexyl chain has permeated the nitrile.[1] Switch to Laminate gloves immediately.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8082, Piperidine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7c: Endpoint specific guidance (Absorption).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hexylpiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-hexylpiperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.